BAN ORL 24 vs. J-113397: Superior NOP Receptor Binding Affinity
BAN ORL 24 demonstrates ~7.5-fold higher affinity for the human NOP receptor compared to the first-generation antagonist J-113397. In radioligand binding assays using CHO cell membranes expressing the human NOP receptor, BAN ORL 24 has a Ki of 0.24 nM [1], while J-113397 has a Ki of 1.8 nM [2]. This difference in primary target engagement may translate to lower required concentrations in functional assays.
| Evidence Dimension | NOP receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.24 nM |
| Comparator Or Baseline | J-113397 (1.8 nM) |
| Quantified Difference | ~7.5-fold higher affinity |
| Conditions | Radioligand binding assay, CHO cell membranes expressing human NOP receptor |
Why This Matters
Higher affinity enables use of lower compound concentrations, reducing potential off-target effects and conserving valuable reagent.
- [1] Fischetti, C., Camarda, V., Rizzi, A., et al. (2009). Pharmacological characterization of the nociceptin/orphanin FQ receptor non peptide antagonist Compound 24. European Journal of Pharmacology, 614(1-3), 50-57. View Source
- [2] Ozaki, S., Kawamoto, H., Itoh, Y., et al. (2000). In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist. European Journal of Pharmacology, 402(1-2), 45-53. View Source
